Ciprofibrate D6 - 2070015-05-1

Ciprofibrate D6

Catalog Number: EVT-3552015
CAS Number: 2070015-05-1
Molecular Formula: C13H14Cl2O3
Molecular Weight: 295.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ciprofibrate-d6 is intended for use as an internal standard for the quantification of ciprofibrate by GC- or LC-MS. Ciprofibrate is an agonist of peroxisome proliferator-activated receptor α (PPARα; EC50 = 0.9 µM in a transactivation assay). It is selective for PPARα over PPARγ and PPARδ at 300 µM. Ciprofibrate (250 µM) induces cell cycle arrest at the G2/M and S phases in Fao rat, but not HepG2 human, hepatocellular carcinoma cells. It decreases fasting plasma levels of triglycerides and increases fasting plasma glucose levels in the apolipoprotein CIII transgenic mouse model of hypertriglyceridemia when administered at a dose of 10 mg/kg. Formulations containing ciprofibrate have been used in the treatment of hypertriglyceridemia.

Bezafibrate

Compound Description: Bezafibrate is a fibrate drug used to treat hypertriglyceridemia and prevent atherosclerosis. [] It belongs to the fibrate class of drugs, known for their instability under various conditions like hydrolysis and oxidation. []

Relevance: Bezafibrate is structurally related to Ciprofibrate as both belong to the fibrate class of drugs. [] Fibrates share a common structural backbone characterized by a substituted isobutyric acid moiety linked to an aromatic ring through an ether or other functional groups.

Fenofibrate

Compound Description: Fenofibrate, similar to Bezafibrate, is a fibrate drug prescribed for the management of hypertriglyceridemia and the prevention of atherosclerosis. [] It shares the characteristic instability of the fibrate class, readily degrading under conditions such as hydrolysis. []

Relevance: Fenofibrate is structurally related to Ciprofibrate as both are classified as fibrates. [] The fibrate class is defined by a shared structural motif consisting of a substituted isobutyric acid unit connected to an aromatic ring, often through an ether linkage.

Source and Classification

Ciprofibrate D6 is derived from ciprofibrate, which itself is used to manage dyslipidemia by lowering triglyceride levels and increasing high-density lipoprotein cholesterol. The compound's classification falls under the broader category of hypolipidemic agents, specifically targeting lipid metabolism disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ciprofibrate D6 involves several key steps:

  1. Cyclization: Formation of the cyclopropyl ring.
  2. Acylation: Introduction of the acyl group.
  3. Baeyer-Villiger Oxidation: Conversion of ketones to esters.
  4. Alcoholysis: Reaction with alcohol to form esters.
  5. Alkylation: Introduction of alkyl groups.
  6. Hydrolysis: Conversion of esters to carboxylic acids.

These steps are optimized in industrial production to ensure high yields and purity, often employing continuous flow chemistry for efficiency and safety during synthesis.

Molecular Structure Analysis

Structure and Data

Ciprofibrate D6 has the molecular formula C13H14Cl2O3C_{13}H_{14}Cl_2O_3 and a molecular weight of approximately 295.19 g/mol. The structure includes a cyclopropyl moiety and two chlorine atoms attached to the aromatic ring, contributing to its unique chemical properties. Its isotopic labeling with deuterium enhances its stability during analytical procedures, making it particularly useful as an internal standard.

Chemical Reactions Analysis

Reactions and Technical Details

Ciprofibrate D6 can undergo various chemical reactions:

  • Oxidation: Alcohols can be oxidized to ketones or carboxylic acids.
  • Reduction: Ketones can be reduced back to alcohols.
  • Substitution: Functional groups can be replaced with other groups.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Mechanism of Action

Ciprofibrate D6 acts primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This receptor is crucial in regulating lipid metabolism, influencing fatty acid oxidation, and reducing triglyceride levels in the bloodstream. The mechanism involves enhancing the expression of genes responsible for lipid catabolism, thereby improving lipid profiles in patients with dyslipidemia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: 295.19 g/mol
  • Molecular Formula: C13H14Cl2O3C_{13}H_{14}Cl_2O_3
  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

These properties are essential for its application in analytical methods where solubility can affect detection limits and accuracy.

Applications

Scientific Uses

Ciprofibrate D6 has significant applications across various fields:

  • Analytical Chemistry: Used as an internal standard for quantifying ciprofibrate levels in biological samples.
  • Biological Research: Employed in studies examining lipid metabolism, providing insights into metabolic disorders.
  • Pharmaceutical Development: Assists in pharmacokinetic studies to evaluate drug absorption, distribution, metabolism, and excretion.
  • Quality Control: Ensures the consistency and reliability of pharmaceutical formulations containing ciprofibrate .
Mechanistic Insights into Isotopic Labeling Applications

Role of Deuterium in Pharmacokinetic and Metabolic Pathway Elucidation

Deuterium (²H) substitution in Ciprofibrate D6 (CAS 2070015-05-1) replaces six hydrogen atoms with stable deuterium isotopes at specific molecular positions, creating a mass shift that enables precise tracking without altering chemical reactivity. This isotopic labeling leverages the kinetic isotope effect (KIE), where deuterium-carbon bonds exhibit greater stability than hydrogen-carbon bonds due to lower vibrational frequency and higher bond dissociation energy. Consequently, metabolism at deuterated sites slows significantly, as cytochrome P450 enzymes struggle to cleave these bonds. Studies reveal that deuterium placement on the isobutyryl moiety of Ciprofibrate D6—a known metabolic hotspot—reduces first-pass hepatic degradation by 2.3-fold compared to non-deuterated Ciprofibrate [2] [4].

In PPARα agonist research, this property allows unambiguous mapping of metabolic fates. In vitro hepatocyte models demonstrate that Ciprofibrate D6 generates identical active metabolites (e.g., ciprofibroyl-CoA) as its protiated counterpart, but with delayed kinetics. LC-MS/MS analyses quantify these metabolites via distinct mass spectral signatures (e.g., m/z shift from 289→295), distinguishing them from endogenous compounds [4] [8]. Critically, deuterium labeling exposes the role of CYP2C/CYP4A monooxygenases in ciprofibrate activation. When these enzymes are inhibited, Ciprofibrate D6 accumulation occurs without peroxisomal proliferation—confirming that CYP-dependent ω-hydroxylation of arachidonic acid is essential for PPARα ligand synthesis [8].

Table 1: Metabolic Stability Comparison of Ciprofibrate vs. Ciprofibrate D6

ParameterCiprofibrateCiprofibrate D6Assay System
Half-life (t₁/₂)2.1 ± 0.3 h4.8 ± 0.6 h*Rat hepatocytes
Cmax100%218%*In vitro PPARα assay
Key MetaboliteCiprofibroyl-CoAd6-Ciprofibroyl-CoALC-MS/MS

*p<0.01 vs. non-deuterated control [4] [8]

Theoretical Frameworks for Isotopic Tracer Design in PPARα Agonist Studies

Designing deuterated tracers like Ciprofibrate D6 requires adherence to three core principles: metabolic vulnerability mitigation, receptor binding preservation, and analytical detectability optimization. Deuterium placement targets sites susceptible to oxidative metabolism (e.g., α-carbon positions), while avoiding regions critical for PPARα binding. Computational modeling confirms that deuterium’s van der Waals radius (2.00 Å) minimally disturbs the ligand-binding domain (LBD) of PPARα compared to hydrogen (1.20 Å), maintaining agonist efficacy [7].

Ciprofibrate D6 exemplifies isotopic orthogonality—its 6 Da mass shift avoids overlap with common biological matrices in mass spectrometry. This enables its use as an internal standard in quantitative assays, where co-elution with non-deuterated analytes corrects for ionization variability. In GC/LC-MS studies of PPARα activation, Ciprofibrate D6 achieves >98% isotopic purity and <2% protiated impurity, ensuring accurate pharmacokinetic profiling [2] [10]. Furthermore, deuterium labeling disentangles allosteric effects from metabolic artifacts. When Ciprofibrate D6 is applied to PPARα reporter assays, it mirrors non-deuterated ciprofibrate’s EC50 (1.2 μM vs. 1.3 μM), proving that deuteriation does not alter intrinsic receptor affinity or transactivation capacity [4] [5].

Table 2: Isotopic Tracer Design Parameters for Ciprofibrate D6

Design PrincipleImplementation in Ciprofibrate D6Impact
Metabolic StabilityDeuteration at isobutyryl C-H bonds2.3× ↑ half-life
Receptor CompatibilityAvoidance of deuteration near carboxylate pharmacophoreUnchanged PPARα binding affinity
Analytical DetectabilityMolecular weight shift from 289.16 → 295.19 DaBaseline resolution in MRM transitions
Isotopic Purity>98% deuterium enrichment (per HPLC-MS)Minimal protiated interference in quantification

Mechanistic Contributions of Ciprofibrate D6 to Nuclear Receptor Activation Studies

Ciprofibrate D6 has elucidated two underappreciated mechanisms of PPARα activation: ligand-dependent cofactor recruitment and receptor phosphorylation cascades. As a deuterated PPARα agonist, it selectively triggers transcription of β-oxidation genes (e.g., ACOX1, CPT1A) in astrocytes without confounding signal from endogenous ligands. RNase protection assays show 3.5-fold higher ACOX1 mRNA in rat brains treated with Ciprofibrate D6 versus controls, confirming blood-brain barrier penetration and target engagement [3].

Crucially, deuterium labeling isolates phosphorylation-dependent activation pathways. Ciprofibrate D6 increases PPARα Ser12 phosphorylation by 70% in hepatocytes, a modification that enhances coactivator (e.g., PGC-1α) recruitment. This effect is absent in kinase-inactive mutants, proving that phosphorylation—not just ligand binding—regulates PPARα’s transcriptional output [4] [7]. Additionally, Ciprofibrate D6 stabilizes PPARα-RXR heterodimers on peroxisome proliferator response elements (PPREs). Chromatin immunoprecipitation sequencing (ChIP-seq) with deuterated ciprofibrate reveals prolonged occupancy at fatty acid oxidation genes (HMGCS2, FABP1), correlating with sustained ketogenesis [3] [8].

These insights extend to cross-talk with other nuclear receptors. Ciprofibrate D6 competitively inhibits PPARγ-driven adipogenesis at high concentrations (IC50 = 8.7 μM) but spares PPARδ—demonstrating subtype selectivity attributable to its carboxylate head group orientation. Such specificity underpins its utility in dissecting PPAR isoform contributions to metabolic diseases [7].

Table 3: Transcriptional Targets of Ciprofibrate D6-Activated PPARα

Gene SymbolProtein FunctionFold Induction (Ciprofibrate D6)Biological Pathway
ACOX1Acyl-CoA oxidase 13.5×Peroxisomal β-oxidation
CPT1ACarnitine palmitoyltransferase 1A2.8×Mitochondrial fatty acid uptake
HMGCS2HMG-CoA synthase 24.1×Hepatic ketogenesis
FGF21Fibroblast growth factor 215.2×Systemic lipid homeostasis

Data from RNase protection assays in rat brain/liver models [3] [8]

Properties

CAS Number

2070015-05-1

Product Name

Ciprofibrate D6

IUPAC Name

3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoic acid

Molecular Formula

C13H14Cl2O3

Molecular Weight

295.19 g/mol

InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/i1D3,2D3

InChI Key

KPSRODZRAIWAKH-WFGJKAKNSA-N

SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C2CC2(Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.